4-Bromo-3-chloro-2-(trifluoromethoxy)aniline 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1805410-57-4
VCID: VC2757469
InChI: InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2
SMILES: C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline

CAS No.: 1805410-57-4

Cat. No.: VC2757469

Molecular Formula: C7H4BrClF3NO

Molecular Weight: 290.46 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline - 1805410-57-4

Specification

CAS No. 1805410-57-4
Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
IUPAC Name 4-bromo-3-chloro-2-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2
Standard InChI Key TWDXBFRXLAWJTH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br
Canonical SMILES C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br

Introduction

Structural Characteristics and Basic Properties

4-Bromo-3-chloro-2-(trifluoromethoxy)aniline features a benzene ring with four key substituents: an amine group (NH₂), a trifluoromethoxy group (OCF₃), a chlorine atom, and a bromine atom, arranged in a specific pattern. This highly functionalized structure provides several reactive sites that make it valuable in organic synthesis.

PropertyEstimated ValueBasis of Estimation
Physical StateSolid at room temperatureBased on similar halogenated anilines
Melting Point45-55°CExtrapolated from 4-Bromo-3-(trifluoromethyl)aniline (47-49°C)
Boiling Point270-280°C at 760 mmHgExtrapolated from 4-Bromo-3-(trifluoromethyl)aniline (272.4°C)
Density1.7-1.8 g/cm³Based on similar brominated and chlorinated trifluoromethoxy anilines
SolubilityPoorly soluble in water; soluble in organic solventsCommon property of halogenated anilines

Spectroscopic Data

The spectroscopic fingerprint of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline would typically include characteristic signals in NMR and IR spectroscopy:

Expected key spectroscopic features:

  • ¹H NMR: Signals for aromatic protons at positions 5 and 6 of the benzene ring, with chemical shifts likely between 6.5-7.5 ppm. The amino protons would typically appear as a broad singlet around 3.5-4.5 ppm.

  • ¹³C NMR: The carbon bearing the trifluoromethoxy group would show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The trifluoromethoxy group would typically show a singlet around -57 to -59 ppm.

  • IR: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), and C-Br/C-Cl stretching (600-800 cm⁻¹).

Chemical Reactivity and Behavior

Reactivity Profile

The reactivity of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline is governed by its multiple functional groups, each contributing distinct chemical behavior:

  • The amino group (-NH₂) serves as a nucleophilic center, allowing for various transformations:

    • Diazotization reactions to form diazonium salts

    • Acylation and alkylation reactions

    • Participation in coupling reactions

  • The halogen substituents (Br and Cl) can participate in:

    • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)

    • Nucleophilic aromatic substitution reactions

    • Halogen-metal exchange reactions

  • The trifluoromethoxy group (-OCF₃) contributes:

    • Electronic effects that influence reactivity patterns

    • Increased lipophilicity, important for bioactivity

    • Metabolic stability in biological systems

Stability Considerations

The compound likely exhibits good thermal stability but may be sensitive to strong bases and nucleophiles. The presence of the trifluoromethoxy group enhances the compound's stability against oxidative conditions compared to non-fluorinated analogs. These properties are consistent with observations made for other halogenated trifluoromethoxy anilines .

Comparative Analysis with Related Compounds

Several structurally similar compounds provide a basis for understanding the properties and behavior of 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline.

Structural Isomers and Related Compounds

CompoundCAS NumberMolecular WeightKey Structural DifferencesReference
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline1805410-51-8290.46 g/molDifferent position of OCF₃ group
4-Bromo-2-chloro-5-(trifluoromethoxy)aniline115844-00-3290.46 g/molDifferent position of OCF₃ and Cl
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline885266-98-8290.46 g/molDifferent position of OCF₃ and Cl
4-Bromo-3-(trifluoromethyl)aniline393-36-2240.02 g/molCF₃ instead of OCF₃, no Cl
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline1244949-24-3290.47 g/molDifferent position of all substituents

Structure-Property Relationships

The positioning of substituents around the aromatic ring significantly influences physical and chemical properties:

  • Electronic effects:

    • The electron-withdrawing nature of the halogen and trifluoromethoxy groups affects the basicity of the amino group

    • The specific arrangement in 4-Bromo-3-chloro-2-(trifluoromethoxy)aniline likely creates a unique electronic distribution

  • Steric considerations:

    • The ortho-positioning of the bulky trifluoromethoxy group relative to the amino group may influence reactivity patterns

    • The adjacent positioning of chlorine may create additional steric constraints

  • Intermolecular interactions:

    • Halogen bonding capabilities differ based on substitution patterns

    • Crystal packing and solubility properties are influenced by the specific arrangement of substituents

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